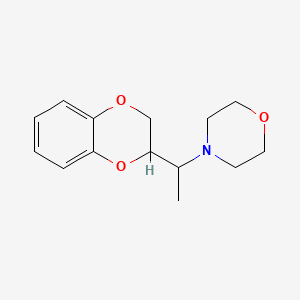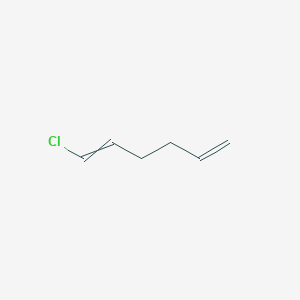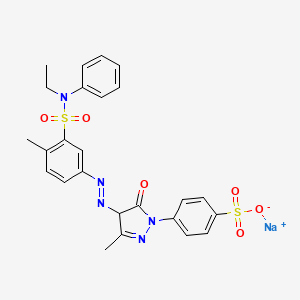
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a complex organic compound. It is characterized by its sulfonic acid group attached to a benzene ring, along with various other functional groups that contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . This is followed by a series of reactions to introduce the azo group, the ethylphenylamino group, and other substituents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and precise control of reaction conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break down the azo group into amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-base reactions. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The compound’s overall reactivity is influenced by the presence of multiple functional groups, allowing it to participate in a variety of chemical and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonic acid group attached to a benzene ring.
p-Toluenesulfonic acid: Similar structure but with a methyl group attached to the benzene ring.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Benzenesulfonic acid, 4-(4-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is unique due to its complex structure, which includes multiple functional groups such as the azo group, ethylphenylamino group, and pyrazolyl group. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler sulfonic acid derivatives .
Propiedades
Número CAS |
72968-72-0 |
|---|---|
Fórmula molecular |
C25H24N5NaO6S2 |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
sodium;4-[4-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H25N5O6S2.Na/c1-4-29(20-8-6-5-7-9-20)37(32,33)23-16-19(11-10-17(23)2)26-27-24-18(3)28-30(25(24)31)21-12-14-22(15-13-21)38(34,35)36;/h5-16,24H,4H2,1-3H3,(H,34,35,36);/q;+1/p-1 |
Clave InChI |
QIWDCKIQOHYJKI-UHFFFAOYSA-M |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
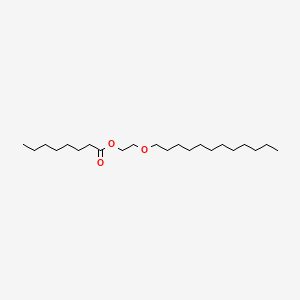

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)

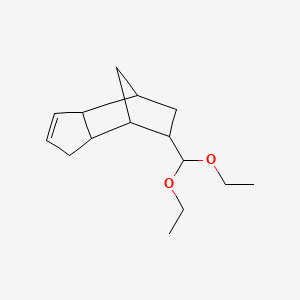
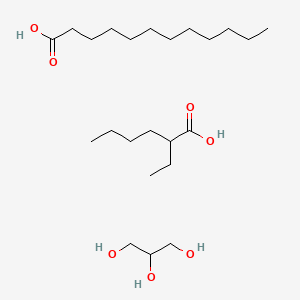
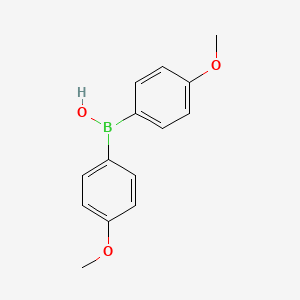
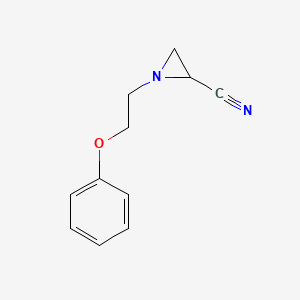
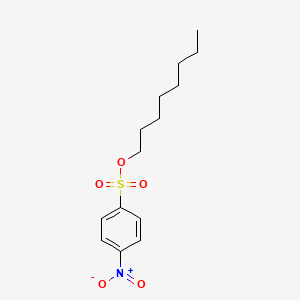
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
